

# In-Depth Technical Guide to the Spectroscopic Data of Gardnutine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gardnutine, a monoterpenoid indole alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature detailing its isolation and structure elucidation.

## **Core Spectroscopic Data**

The following tables summarize the key spectroscopic data for Gardnutine.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data of Gardnutine



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-9	7.38	dd	8.0, 1.5
H-10	6.82	ddd	8.0, 8.0, 1.5
H-11	7.05	ddd	8.0, 8.0, 1.5
H-12	6.70	dd	8.0, 1.5
H-18	5.42	q	7.0
H-19	1.68	d	7.0
OCH₃	3.84	S	-
N-CH₃	2.64	S	-

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Table 2: Mass Spectrometry (MS) Data of Gardnutine

lon	m/z
[M] <sup>+</sup>	324
Fragment 1	293
Fragment 2	280
Fragment 3	265
Fragment 4	198
Fragment 5	185
Fragment 6	172
Fragment 7	158

Method: Electron Ionization (EI)

# Table 3: Infrared (IR) Spectroscopic Data of Gardnutine



Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
1620	C=C Stretching
1500	Aromatic C=C Stretching

Method: KBr Pellet

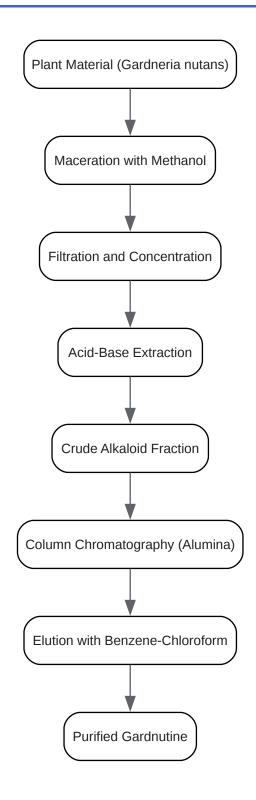
# **Experimental Protocols**

The methodologies outlined below are based on the original research that led to the isolation and characterization of Gardnutine.

#### **Isolation of Gardnutine**

The process for isolating Gardnutine from its natural source is a critical first step for any further research. The following workflow outlines the key stages of this procedure.





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Caption: Isolation workflow for Gardnutine.

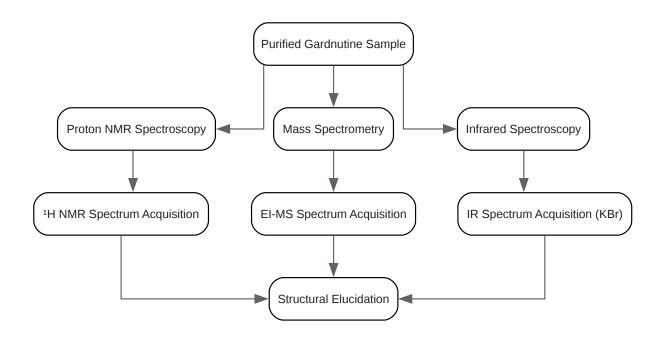
The detailed steps for the isolation are as follows:



- Extraction: The dried and powdered stems and roots of Gardneria nutans were macerated with methanol at room temperature.
- Concentration: The methanolic extract was filtered and concentrated under reduced pressure to yield a crude residue.
- Acid-Base Extraction: The residue was subjected to a standard acid-base extraction
  procedure to separate the alkaloidal fraction from neutral and acidic components. This
  involves dissolving the residue in an acidic aqueous solution, followed by washing with an
  organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an
  organic solvent.
- Chromatography: The crude alkaloid fraction was subjected to column chromatography on alumina.
- Purification: Gardnutine was eluted from the column using a benzene-chloroform solvent system and further purified by recrystallization.

### **Spectroscopic Analysis**

The acquisition of spectroscopic data is fundamental to the structural elucidation of Gardnutine.





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Caption: Spectroscopic analysis workflow.

The specific parameters for each technique are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a
  JEOL JNM-4H-100 spectrometer at 100 MHz in deuterated chloroform (CDCl₃) with
  tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry (MS): Mass spectra were obtained using a Hitachi RMU-6L mass spectrometer with electron ionization (EI).
- Infrared (IR) Spectroscopy: IR spectra were measured on a JASCO IR-S spectrophotometer using potassium bromide (KBr) pellets.

## **Concluding Remarks**

The spectroscopic data and experimental protocols presented in this guide are essential for the unambiguous identification of Gardnutine. This information serves as a foundational resource for researchers engaged in the synthesis, biological evaluation, and potential therapeutic application of this and related alkaloids. It is important to note that <sup>13</sup>C NMR data for Gardnutine was not reported in the original structure elucidation literature, a reflection of the technological landscape of the time. Future research could supplement this dataset with <sup>13</sup>C NMR and advanced 2D-NMR studies to provide an even more complete spectroscopic profile of this intriguing natural product.

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